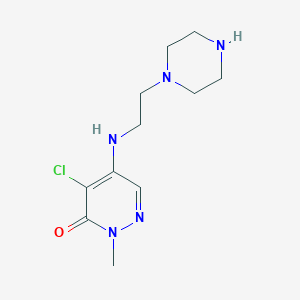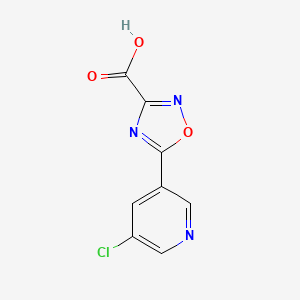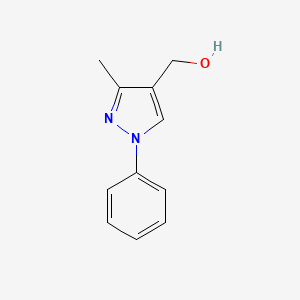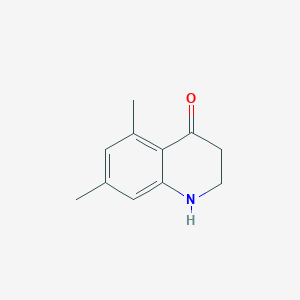
5,7-Dimethyl-1,2,3,4-tetrahydroquinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dimethyl-1,2,3,4-tetrahydroquinolin-4-one is a heterocyclic organic compound that belongs to the class of tetrahydroquinolines. This compound is characterized by a quinoline core structure with two methyl groups attached at the 5th and 7th positions and a ketone functional group at the 4th position. Tetrahydroquinolines are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethyl-1,2,3,4-tetrahydroquinolin-4-one can be achieved through several methods. One common approach involves the reaction of enaminones with acylating agents, followed by electrophilic cyclization. This method is facilitated by the use of acyl Meldrum’s acids, which not only shorten the preparation time but also allow for a wide range of substituents to be introduced .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5,7-Dimethyl-1,2,3,4-tetrahydroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various substituted quinolines, alcohol derivatives, and other functionalized tetrahydroquinolines .
Scientific Research Applications
5,7-Dimethyl-1,2,3,4-tetrahydroquinolin-4-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound exhibits biological activities that make it useful in the study of enzyme inhibitors and receptor agonists.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 5,7-Dimethyl-1,2,3,4-tetrahydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor agonist, modulating various biochemical processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroquinoline: A parent compound with similar structural features but lacking the methyl groups and ketone functionality.
4-Hydroxy-2-quinolone: Another quinoline derivative with a hydroxyl group at the 4th position instead of a ketone.
3,3-Dimethyl-1,2,3,4-tetrahydroquinolin-2-one: A structurally related compound with different substitution patterns
Uniqueness: 5,7-Dimethyl-1,2,3,4-tetrahydroquinolin-4-one is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H13NO |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
5,7-dimethyl-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C11H13NO/c1-7-5-8(2)11-9(6-7)12-4-3-10(11)13/h5-6,12H,3-4H2,1-2H3 |
InChI Key |
QHRWKOYSGXLUKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=O)CCNC2=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


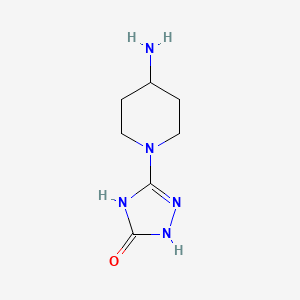
![Pentyl[1-(pyridin-2-YL)ethyl]amine](/img/structure/B13323517.png)
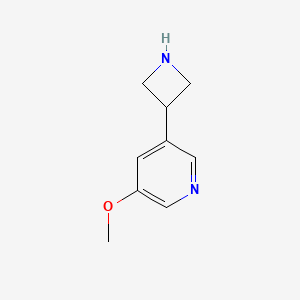
![Methyl (1S,3S,4R)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B13323529.png)
![5-Chloro-7-methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-ol](/img/structure/B13323533.png)



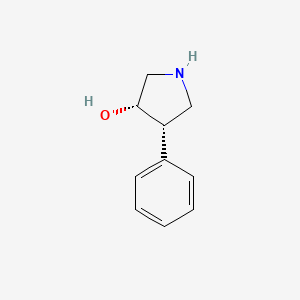
![1-[2-(4-Chloro-1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13323572.png)
